

Unveiling the Pro-Apoptotic Power of Oleandrin: A Comparative Guide to Caspase Activation

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Compound of Interest

Compound Name: *Oleandrin*

Cat. No.: *B1683999*

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This guide provides a comprehensive comparison of the pro-apoptotic effects of **Oleandrin** and other cardiac glycosides, with a specific focus on their ability to activate the caspase cascade, a key hallmark of programmed cell death. The information presented is supported by experimental data to aid in the evaluation of **Oleandrin** as a potential therapeutic agent.

Oleandrin: A Potent Inducer of Apoptosis

Oleandrin, a cardiac glycoside extracted from the *Nerium oleander* plant, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines.[1][2] A primary mechanism underlying this effect is the activation of caspases, a family of cysteine proteases that execute the apoptotic process. **Oleandrin** has been shown to activate both initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3/7), suggesting its involvement in both the extrinsic and intrinsic apoptotic pathways.

Comparative Analysis of Caspase Activation

To provide a clear comparison, this section details the quantitative effects of **Oleandrin** and two other clinically relevant cardiac glycosides, Digoxin and Ouabain, on caspase activation. Due to the absence of a single study directly comparing all three compounds under identical experimental conditions, the data is presented in separate tables for each compound, highlighting the specific cell lines and experimental parameters used.

Table 1: Pro-Apoptotic Effects of **Oleandrin** on Caspase Activation

Cell Line	Concentration	Time (h)	Effect on Caspases	Citation
SW480 (Colon Cancer)	0.01, 0.02, 0.05 μ M	24	Dose-dependent decrease in pro-caspase-3 and pro-caspase-9 levels, indicating activation.	[3]
A549 (Lung Cancer)	0.01, 0.02, 0.04 μ g/mL	24	Induction of apoptosis.	[4]
PC-3 (Prostate Cancer)	Not specified	24	Apoptosis is dependent on the activation of caspase-3.	[5]

Table 2: Pro-Apoptotic Effects of Digoxin on Caspase Activation

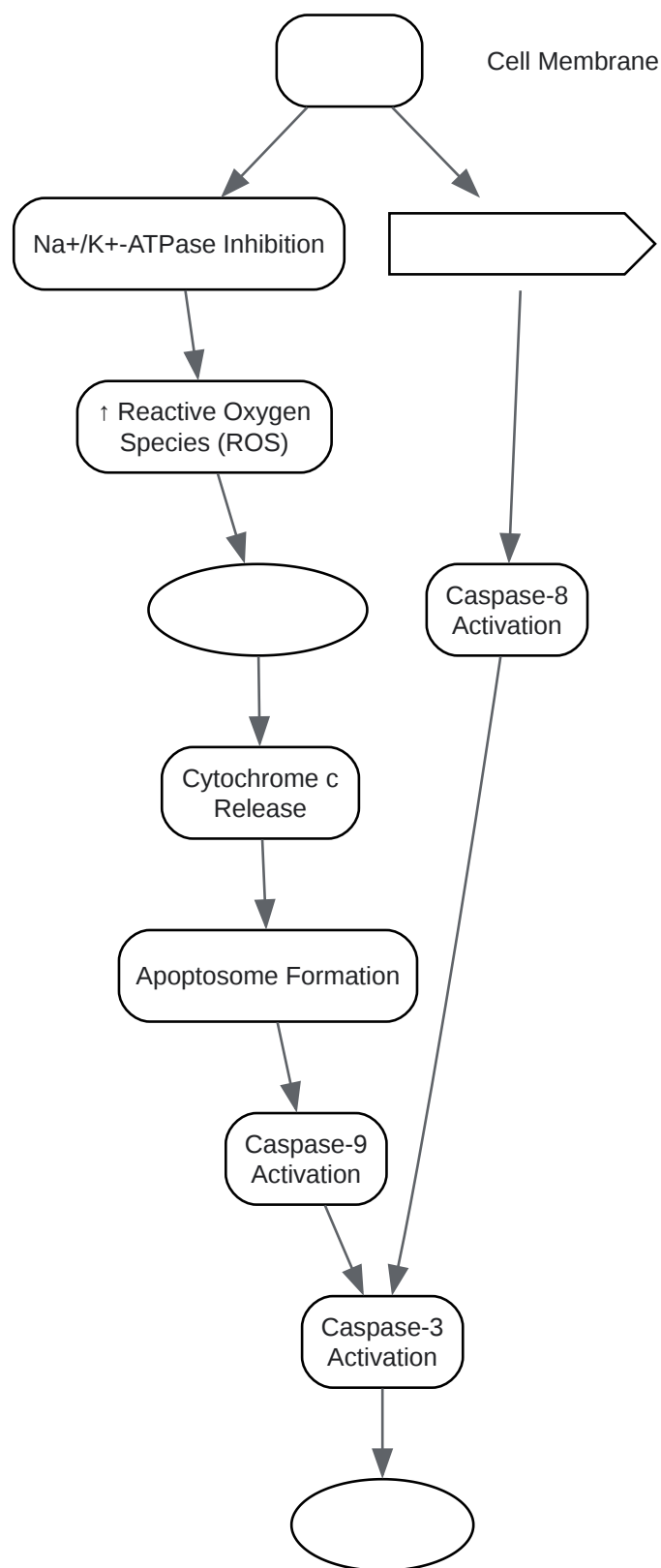
Cell Line	Concentration	Time (h)	Caspase-3/7 Activity (Fold Change vs. Control)	Citation
MKN45 (Gastric Cancer)	20 nM	48	Significantly enhanced	[6]
MKN45 (Gastric Cancer)	50 nM	48	Significantly enhanced	[6]

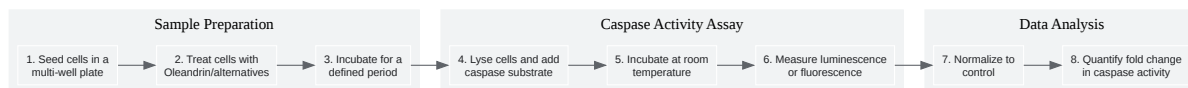
Table 3: Pro-Apoptotic Effects of Ouabain on Caspase Activation

Cell Line	Concentration	Time (h)	Caspase-3/7 Activity (Fold Change vs. Control)	Citation
A549, HeLa, HCT116	50 nM, 100 nM	48	Increased expression of cleaved Caspase-3.	[7]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.





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